N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide
Description
N-[3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide is a sulfonamide derivative featuring a naphthalene core linked to a substituted phenyl ring bearing methoxy and pyrrolidin-2-one moieties. This compound belongs to a class of antimicrotubule agents designed to inhibit the colchicine-binding site (C-BS) of tubulin, thereby disrupting microtubule dynamics and exerting antiproliferative effects in cancer cells . Its structural uniqueness lies in the naphthalene sulfonamide group, which distinguishes it from simpler aryl-sulfonamide analogs and may enhance binding interactions with the C-BS .
Properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-27-20-14-17(9-11-19(20)23-12-4-7-21(23)24)22-28(25,26)18-10-8-15-5-2-3-6-16(15)13-18/h2-3,5-6,8-11,13-14,22H,4,7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQZRPWLCKOQGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)N4CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison
The target compound shares a core 4-(2-oxopyrrolidin-1-yl)benzenesulfonamide scaffold with analogs such as N-(4-Methoxyphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide (Compound 32) and N-([1,1'-Biphenyl]-4-yl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide (Compound 33) . Key structural differences include:
- Naphthalene vs. Benzene : The naphthalene group in the target compound increases aromatic surface area and lipophilicity compared to the benzene ring in Compound 32.
- Substituent Position : The methoxy group in the target is positioned at the 3- and 4-positions of the phenyl ring, whereas Compound 32 has a methoxy group only at the 4-position.
- Pyrrolidinone vs.
Table 1: Structural and Physicochemical Comparison
*LogP estimated using SwissADME .
Physicochemical Properties
- Metabolic Stability: The pyrrolidinone moiety may resist oxidative metabolism better than imidazolidinone analogs, as five-membered lactams are less prone to ring-opening reactions .
Q & A
Q. Reactivity Influences :
- The sulfonamide group participates in nucleophilic reactions (e.g., alkylation) and hydrogen bonding, critical for target binding .
- The methoxy group stabilizes aromatic intermediates during synthesis via resonance effects .
- The pyrrolidinone ring undergoes ring-opening or functionalization under acidic/basic conditions, enabling derivatization .
Basic: What synthetic methodologies are employed for preparing this compound?
Answer:
A typical multi-step synthesis includes:
Sulfonamide Formation : Coupling naphthalene-2-sulfonyl chloride with a 3-methoxy-4-aminophenyl intermediate under basic conditions (e.g., pyridine/DCM) .
Pyrrolidinone Installation : Cyclization of a γ-aminobutyric acid derivative or condensation with a preformed 2-oxopyrrolidine using carbodiimide-based coupling agents .
Purification : Flash chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization to achieve >95% purity .
Q. Key Characterization :
- NMR (¹H/¹³C) confirms regiochemistry of the methoxy and pyrrolidinone groups .
- HRMS validates molecular weight and isotopic patterns .
Advanced: How can researchers resolve contradictions in biological activity data across experimental models for this compound?
Answer:
Contradictions often arise from variations in cell lines, assay conditions, or off-target effects. Methodological strategies include:
- Orthogonal Assays : Combine antiproliferative assays (e.g., MTT) with tubulin polymerization tests to confirm microtubule-targeting mechanisms .
- Dose-Response Profiling : Use IC₅₀ values across multiple cell lines (e.g., HT-1080, MCF7) to identify cell-type-specific sensitivities (Table 1) .
- Target Engagement Studies : Employ SPR or thermal shift assays to directly measure binding affinity to tubulin or other targets .
Q. Table 1. Antiproliferative Activity of Analogous Sulfonamides (IC₅₀, μM)
| Cell Line | PYB-SO Derivatives | PYB-SA Derivatives |
|---|---|---|
| HT-1080 | 0.0087–8.6 | 0.056–21 |
| MCF7 | 0.12–4.5 | 0.34–9.8 |
| Data adapted from phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamide studies . |
Advanced: What strategies optimize the pharmacokinetic properties of this compound for in vivo studies?
Answer:
Key optimizations include:
- Solubility Enhancement : Introduce polar groups (e.g., hydroxyls) on the naphthalene ring or replace the methoxy with a PEG-linked substituent .
- Metabolic Stability : Block metabolic hotspots (e.g., para-methoxy positions) via fluorination or deuteration .
- Computational Guidance : Use SwissADME to predict logP, bioavailability, and blood-brain barrier penetration .
Example : Methyl-to-cyclopropyl substitution on the pyrrolidinone ring reduced CYP450-mediated metabolism in murine models .
Advanced: How does substitution patterning on the phenyl ring affect binding affinity to biological targets?
Answer:
Structure-activity relationship (SAR) studies reveal:
- Methoxy Position : 3-Methoxy enhances tubulin binding by 10-fold compared to 4-methoxy, likely due to steric alignment with the colchicine-binding site .
- Pyrrolidinone vs. Piperidinone : 2-Oxopyrrolidin-1-yl increases potency (IC₅₀ = 8.6 μM) over piperidinone (IC₅₀ = 21 μM) due to improved hydrogen bonding .
- Naphthalene vs. Benzene : Naphthalene sulfonamides show 5-fold higher affinity for microtubules, attributed to enhanced hydrophobic interactions .
Q. Methodology :
- Synthesize derivatives with systematic substitutions (e.g., halogens, alkyl chains).
- Validate via molecular docking (MOE software) against α,β-tubulin (PDB: 1SA0) .
Basic: What analytical techniques confirm the purity and structure of this compound?
Answer:
- ¹H/¹³C NMR : Assign methoxy (δ 3.8–4.0 ppm) and pyrrolidinone carbonyl (δ 170–175 ppm) signals .
- X-ray Crystallography : Resolves conformational details (e.g., planarity of naphthalene and phenyl rings) .
- HPLC-PDA : Quantifies purity (>98%) using C18 columns and UV detection at 254 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
